molecular formula C20H17N5O2 B11219657 N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11219657
M. Wt: 359.4 g/mol
InChI Key: QSIAALKPSSFICJ-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a methylphenyl group, and a pyrazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to form the pyrazolopyrimidine core . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE has several scientific research applications:

Mechanism of Action

The mechanism by which N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE exerts its effects involves interaction with molecular targets such as enzymes or receptors. The exact pathways depend on the specific application but often involve modulation of biochemical processes at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE stands out due to its unique combination of structural motifs, which confer specific chemical and biological properties. Its pyrazolopyrimidine core is particularly noteworthy for its potential therapeutic applications.

Properties

Molecular Formula

C20H17N5O2

Molecular Weight

359.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C20H17N5O2/c1-13-2-5-15(6-3-13)25-20-16(10-24-25)19(22-11-23-20)21-9-14-4-7-17-18(8-14)27-12-26-17/h2-8,10-11H,9,12H2,1H3,(H,21,22,23)

InChI Key

QSIAALKPSSFICJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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